molecular formula C10H10N2O4S B5514058 4-(benzenesulfonyl)piperazine-2,6-dione

4-(benzenesulfonyl)piperazine-2,6-dione

Cat. No.: B5514058
M. Wt: 254.26 g/mol
InChI Key: AWLRIURXOVHWIG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)piperazine-2,6-dione is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic approach to prepare 4-(benzenesulfonyl)piperazine-2,6-dione involves the reaction of 4-benzenesulfonyliminodiacetic acid with primary amines using carbonyldiimidazole in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at ambient temperature . This method provides a straightforward route to obtain the desired compound with high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine-2,6-diones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzenesulfonyl)piperazine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with biological molecules, leading to the modulation of their activity. The piperazine ring can also interact with various enzymes and receptors, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

4-(Benzenesulfonyl)piperazine-2,6-dione can be compared with other similar compounds, such as:

    Piperazine-2,6-dione: Lacks the benzenesulfonyl group, resulting in different chemical reactivity and biological activity.

    N-(Arylethyl)piperazine-2,6-diones: These compounds have different substituents on the piperazine ring, leading to variations in their properties and applications.

    Pyrazinoisoquinolines: These compounds have a fused ring system, which imparts unique structural and functional characteristics.

The presence of the benzenesulfonyl group in this compound makes it unique, as it enhances the compound’s reactivity and potential for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRIURXOVHWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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